24-Oxocholesterol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

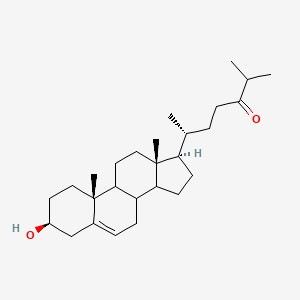

24-Oxocholesterol is a bile acid . It is unique among oxysterols in that it is produced in a shunt of the mevalonate pathway which also produces cholesterol .

Synthesis Analysis

Endogenous synthesis of 24,25EC occurs in a shunt of the mevalonate pathway which also produces cholesterol . The syntheses of (24 S)-24,25-epoxycholesterol, (24 S)-hydroxycholesterol, and 24-ketocholesterol are described .

Molecular Structure Analysis

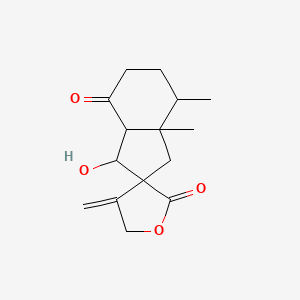

The molecular formula of this compound is C27H44O2 . It contains total 76 bond(s); 32 non-H bond(s), 2 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 ketone(s) (aliphatic), 1 hydroxyl group(s) .

Chemical Reactions Analysis

24 (S),25-Epoxycholesterol (24,25EC) is unique among oxysterols in that it is produced in a shunt of the mevalonate pathway which also produces cholesterol .

Physical and Chemical Properties Analysis

The molecular weight of this compound is 400.6 g/mol . The computed properties include a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 5 .

Applications De Recherche Scientifique

Synthesis of Vitamin D Derivatives : 24-Oxocholesterol has been used in the synthesis of active forms of vitamin D, specifically 1α,24-dihydroxycholecalciferol, a compound with potential health benefits. This process involves multiple steps, including the use of silica gel column chromatography and the conversion of this compound into 1α,24ξ-dihydroxycholesterol (Morisaki, Koizumi, Ikekawa, Takeshita, & Ishimoto, 1973).

Role in Metabolic Regulation : Certain oxysterols, including this compound derivatives, play a key role in metabolic regulation. They act as high-affinity ligands for nuclear transcription factors like liver X receptor alpha and are involved in lipid metabolism regulation (Zhang, Li, Blanchard, Lear, Erickson, & Spencer, 2001).

Cholesterol Homeostasis : Studies have identified 24(S),25-epoxycholesterol, a derivative of this compound, as a significant molecule in controlling cholesterol homeostasis. It suppresses the activation of sterol regulatory element binding proteins and acts as a natural ligand for liver X receptors, influencing cholesterol efflux-related genes (Brown, 2009).

Inhibition of Cholesterol Synthesis : 24(S),25-epoxycholesterol, an oxysterol derived from this compound, has been shown to inhibit cholesterol synthesis at specific enzymatic steps. This regulation is crucial for maintaining cholesterol balance in the body (Zerenturk, Kristiana, Gill, & Brown, 2012).

Protection Against Cellular Accumulation of Cholesterol : Research suggests that the synthesis of 24(S),25-epoxycholesterol, parallel to cholesterol production, may serve as a defense mechanism against the accumulation of newly-synthesized cholesterol, highlighting its role in cholesterol homeostasis (Wong, Quinn, & Brown, 2007).

Identification in Marine Sponge : this compound has been identified in the marine sponge Ianthella basta, suggesting its presence in diverse biological systems (Nhiem, Cuc, Tuan, Hang, Nam, Minh, & Kiem, 2014).

Mécanisme D'action

Target of Action

24-Oxocholesterol primarily targets cholesterol homeostasis within cells . It interacts with key genes involved in cholesterol synthesis and efflux, such as ABCA1 .

Mode of Action

This compound’s interaction with its targets leads to significant changes in cellular processes. When added to cells, it decreases cholesterol synthesis and up-regulates cholesterol efflux genes, including ABCA1 . This oxysterol’s synthesis occurs in a shunt of the mevalonate pathway, which also produces cholesterol .

Biochemical Pathways

This compound affects the mevalonate pathway , a crucial biochemical pathway for cholesterol production . Its synthesis parallels cholesterol synthesis, suggesting that this oxysterol functions as a safety valve to protect against the accumulation of newly-synthesized cholesterol .

Pharmacokinetics

It is known that its synthesis is subject to the same negative feedback regulation as cholesterol synthesis .

Result of Action

The action of this compound results in a decrease in cholesterol synthesis and an increase in cholesterol efflux . This leads to a reduction in SREBP transcriptional activity while increasing ABCA1 and LXR transcriptional activity . These changes help regulate cholesterol levels within cells, protecting against the accumulation of newly-synthesized cholesterol .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the addition of cholesterol to cells leads to a rapid and preferential inhibition of this compound synthesis . Furthermore, varying cholesterol synthetic rates by pre-treatment with a statin, or lipoprotein cholesterol loading of macrophages, can also affect the synthesis of this compound .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

24-Oxocholesterol is involved in the first steps of cholesterol metabolism . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with liver X receptors (LXRs), which are nuclear receptors that control the expression of genes involved in cholesterol homeostasis . The nature of these interactions involves the binding of this compound to these receptors, thereby influencing their activity .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to decrease cholesterol synthesis and up-regulate cholesterol efflux genes, including ABCA1 .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds to LXRs, leading to the transcriptional activation of genes involved in cholesterol homeostasis . This results in decreased cholesterol synthesis and increased cholesterol efflux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been shown that the synthesis of this compound parallels cholesterol synthesis, suggesting that it functions as a safety valve to protect against the accumulation of newly-synthesized cholesterol .

Metabolic Pathways

This compound is involved in the cholesterol metabolism pathway . It interacts with various enzymes in this pathway, including those involved in the synthesis and efflux of cholesterol .

Subcellular Localization

Cholesterol, from which this compound is derived, is known to be synthesized in the endoplasmic reticulum

Propriétés

IUPAC Name |

(6R)-6-[(3S,10R,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-17(2)25(29)11-6-18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-24,28H,6,8-16H2,1-5H3/t18-,20+,21?,22-,23?,24?,26+,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLNLCWHYQYRGQ-LBEZNTKZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)C(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of 24-Oxocholesterol in biological systems?

A1: this compound is an oxygenated derivative of cholesterol. While it's found in various organisms, its biological role is not fully understood. Research suggests it might be involved in cholesterol homeostasis and potentially impact cell signaling pathways. For instance, [] this compound acetate was identified as one of the compounds exhibiting a positive correlation with the antimutagenicity of colored rice seed extracts. This finding suggests its potential role in protecting against mutations, a key aspect of maintaining cellular health.

Q2: Can this compound be synthesized, and if so, what are the key steps involved?

A2: Yes, this compound can be chemically synthesized. One approach involves starting with readily available compounds like fucosterol. [] Fucosterol is converted to this compound through a series of chemical reactions, including the introduction of a hydroxyl group at the 1α position. This method allows for the controlled production of this compound, which is essential for further biological and chemical studies.

Q3: Are there any known natural sources of this compound?

A3: Yes, this compound has been identified in various natural sources. It was successfully isolated from the marine brown alga Pelvetia canaliculata [, ], demonstrating its presence in marine environments. This finding suggests that marine organisms could be potential sources for obtaining this compound for research purposes.

Q4: Has this compound been investigated for potential therapeutic applications?

A4: While not a direct therapeutic target itself, this compound has drawn attention due to its potential relevance in certain diseases, particularly melanoma. [] Computational simulations suggest that this compound acetate could act as an inhibitor of B-Raf V600E, a protein often mutated in melanoma. This research highlights the potential of exploring this compound and its derivatives in the development of novel melanoma therapies.

Q5: What are the analytical techniques used to identify and quantify this compound?

A5: Various analytical techniques are employed to study this compound. One commonly used method is chromatography, particularly Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation and identification of this compound from complex mixtures based on its mass-to-charge ratio, providing valuable structural information. Additionally, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate its structure and confirm its identity. [, ] These techniques are crucial for both isolating and characterizing this compound from various sources and for monitoring its levels in biological samples.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[4.1.0]heptan-2-ol, 7,7-difluoro-, (1alpha,2alpha,6alpha)- (9CI)](/img/structure/B591174.png)

![N-methyl-N-[[3-(4-pyridinyl)phenyl]methyl]-,2,2,2-trifluoro-1-(trifluoromethyl)ethylester-carbamicacid](/img/structure/B591181.png)